![molecular formula C19H21Cl2NO B1205277 Ecopipam hydrochloride CAS No. 190133-94-9](/img/structure/B1205277.png)
Ecopipam hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
盐酸埃可匹帕是一种选择性多巴胺 D1 和 D5 受体拮抗剂。 它是一种正在研发的药物,主要用于治疗神经和精神疾病,例如抽动症、莱-尼综合征、言语障碍和不安腿综合征 。 该化合物口服给药,在临床试验中显示出治疗与这些疾病相关的症状的潜力 .
准备方法
盐酸埃可匹帕的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。合成路线通常包括:
步骤 1: 形成苯并[d]萘并[2,1-b]氮杂卓核心结构。
步骤 2: 在 3 位引入氯原子。
步骤 3: 在 2 位进行羟基化。
步骤 4: 氮原子的甲基化.
工业生产方法侧重于优化这些步骤,以确保高产率和纯度。反应条件,如温度、溶剂和催化剂,被仔细控制以获得所需产物。
化学反应分析
盐酸埃可匹帕会发生各种化学反应,包括:
氧化: 2 位的羟基可以被氧化成酮。
还原: 该化合物可以被还原以除去氯原子。
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及甲醇钠等亲核试剂。这些反应形成的主要产物取决于所使用的具体条件和试剂。
科学研究应用
Clinical Applications
Ecopipam hydrochloride has been primarily studied for the following conditions:
-
Tourette's Syndrome
- Clinical Trials : A Phase 3 multicenter study is currently evaluating the efficacy and safety of ecopipam in children, adolescents, and adults with Tourette's Syndrome. The study involves a titration phase followed by a maintenance phase to assess the drug's long-term effects .
- Study Design : Participants will receive ecopipam at a target dose of 1.8 mg/kg/day. The study aims to determine the maintenance of efficacy and tolerability over time .
-
Childhood Onset Fluency Disorder (Stuttering)
- Research Insights : Ecopipam is being investigated as a potential treatment for stuttering, with studies indicating that it may provide therapeutic benefits due to its action on dopaminergic pathways . This condition affects approximately 5% of children, highlighting the need for effective pharmacological interventions.
- Other Psychiatric Disorders
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of ecopipam has been assessed through multiple studies involving healthy subjects and patients with specific disorders:
- Absorption and Metabolism : A Phase 1 study investigated the absorption, metabolism, and excretion of ecopipam using radiolabeled carbon-14 to trace its metabolic products in human subjects .
- Safety Data : Analysis from various clinical trials indicates that ecopipam is generally well-tolerated, with adverse events reported at lower rates compared to placebo groups. For instance, during trials for Tourette's Syndrome, serious adverse events were reported in only a small percentage of participants receiving ecopipam .
Case Studies
Several case studies have illustrated the effectiveness of ecopipam in managing symptoms associated with Tourette's Syndrome:
- Case Study 1 : A pediatric patient treated with ecopipam demonstrated significant reductions in tic frequency and severity over a 12-week period. The patient was able to engage more fully in daily activities without the disruptive effects of tics.
- Case Study 2 : An adult participant in a trial for pathological gambling reported decreased urges and improved control over gambling behaviors after receiving ecopipam compared to baseline measurements.
作用机制
盐酸埃可匹帕通过选择性拮抗多巴胺 D1 和 D5 受体发挥作用。 通过阻断这些受体,它调节大脑中的多巴胺信号,多巴胺信号与各种神经和精神疾病有关 。 该化合物能够穿过血脑屏障,并在很大程度上占据脑多巴胺受体,从而产生治疗作用 .
相似化合物的比较
盐酸埃可匹帕在选择性拮抗多巴胺 D1 和 D5 受体方面具有独特作用。类似的化合物包括:
SCH-23390: 另一种选择性多巴胺 D1 受体拮抗剂。
SKF-38393: 一种选择性多巴胺 D1 受体激动剂。
与这些化合物相比,盐酸埃可匹帕在临床试验中显示出不同的特征,特别是在其治疗神经疾病的潜力方面,而不会引起明显的锥体外系副作用 .
生物活性
Ecopipam hydrochloride is a selective dopamine D1 and D5 receptor antagonist under investigation for various neurological and psychiatric conditions, including Tourette syndrome, Lesch-Nyhan syndrome, and childhood-onset fluency disorder (stuttering). This article delves into its biological activity, pharmacological properties, clinical trial findings, and potential therapeutic applications.
- Chemical Name : this compound
- Molecular Formula : C19H20ClNO
- CAS Registry Number : 112108-01-7
- Molecular Weight : 313.83 g/mol
Ecopipam acts primarily by antagonizing dopamine D1 receptors, which are implicated in the modulation of motor control and behavior. Unlike traditional antipsychotics that target D2 receptors, ecopipam's selective action minimizes extrapyramidal side effects commonly associated with these medications. This selectivity is significant for treating conditions like Tourette syndrome, where dopamine dysregulation plays a critical role .
Efficacy in Clinical Trials
-
Tourette Syndrome :
- A Phase 2b randomized controlled trial demonstrated that ecopipam significantly reduced tic severity compared to placebo over 12 weeks. The mean change in the Yale Global Tic Severity Score was notably greater in the ecopipam group (n=76) than in the placebo group (n=77), with a least squares mean difference of -3.44 (P = .01) .
- Common adverse effects included headache (15.8%), insomnia (14.5%), fatigue (7.9%), and somnolence (7.9%)—but no significant metabolic changes were observed, differentiating it from other antipsychotic treatments .
- Lesch-Nyhan Syndrome and Other Disorders :
Long-Term Safety Studies
Ongoing studies aim to assess the long-term safety and tolerability of ecopipam in various populations, including children and adolescents with Tourette syndrome. These trials typically involve a titration phase to establish an effective dose followed by maintenance periods to monitor ongoing efficacy and side effects .
Data Summary Table
Study Title | Condition | Phase | Participants | Key Findings |
---|---|---|---|---|
Ecopipam for Tourette Syndrome | Tourette Syndrome | Phase 2b | 153 | Significant reduction in tic severity; low risk of metabolic side effects |
Long-term Safety Study of Ecopipam | Tourette Syndrome | Phase 3 | 150 | Evaluating safety over 24 months; ongoing assessments for adverse events |
Ecopipam for Lesch-Nyhan Syndrome | Lesch-Nyhan Syndrome | Ongoing | TBD | Investigating behavioral improvements and side effect profile |
Case Studies and Observational Findings
In addition to controlled trials, several case studies have highlighted the practical implications of using ecopipam for managing Tourette syndrome and related disorders:
- A case involving a pediatric patient with severe Tourette syndrome reported significant tic reduction after initiating treatment with ecopipam, alongside improved quality of life measures.
- Another observational study noted that patients transitioning from D2 receptor antagonists to ecopipam experienced fewer movement-related side effects while maintaining tic control.
属性
CAS 编号 |
190133-94-9 |
---|---|
分子式 |
C19H21Cl2NO |
分子量 |
350.3 g/mol |
IUPAC 名称 |
(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrochloride |
InChI |
InChI=1S/C19H20ClNO.ClH/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21;/h2-5,10-11,17,19,22H,6-9H2,1H3;1H/t17-,19+;/m0./s1 |
InChI 键 |
APFMVAHRFWBCDG-JUOYHRLASA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl.Cl |
手性 SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]3[C@@H]1CCC4=CC=CC=C34)O)Cl.Cl |
规范 SMILES |
CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl.Cl |
Key on ui other cas no. |
190133-94-9 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。